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molecular formula C6H5FN2O B1323424 5-Fluoropicolinamide CAS No. 499796-71-3

5-Fluoropicolinamide

Cat. No. B1323424
M. Wt: 140.11 g/mol
InChI Key: CWKOQDDWKWTOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Take up 2-bromo-5-fluoropyridine (0.750 g, 4.26 mmol) and CuCN (0.954 g, 10.7 mmol) in DMF (10.7 mL). Heat to reflux for 5 hours. Cool the reaction mixture to 100° C. Add a solution of FeCl36H2O (0.654 g) in 10% HCl solution (30 mL) and stir for 15.5 hours. Cool the reaction mixture to 80° C. and filter. Add 1.0 N NaOH until the reaction mixture becomes basic and extract with dichloromethane (3×200 mL). Wash the organic layer with brine (1×75 mL), dry over Na2SO4, filter and concentrate to give the title compound (0.186 g, 31.2%): TOF MS EI+ 140.0 (M)+, base peak EI+ 97.0 (M−CONH)+, HRMS calcd for C6H5N2OF 140.0386, found 140.0378, time 3.40 min; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), acetonitrile in water containing 0.01% concentrated HCl at 1.0 mL/min, 30-99% over 19 min], tR=7.5 min, 100% purity.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.954 g
Type
reactant
Reaction Step Two
Name
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
31.2%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C([Cu])#N.C[N:13]([CH:15]=[O:16])C>Cl>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]([NH2:13])=[O:16])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Step Two
Name
CuCN
Quantity
0.954 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
10.7 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stir for 15.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to 80° C.
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
Add 1.0 N NaOH until the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane (3×200 mL)
WASH
Type
WASH
Details
Wash the organic layer with brine (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
15.5 h
Name
Type
product
Smiles
FC=1C=CC(=NC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.186 g
YIELD: PERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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